
N-Benzyl-3-fluorobenzene-1-carboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-3-fluorobenzene-1-carboximidoyl chloride is an organic compound with the molecular formula C14H11ClFN. This compound is characterized by the presence of a benzyl group attached to a fluorobenzene ring, which is further connected to a carboximidoyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-fluorobenzene-1-carboximidoyl chloride typically involves the reaction of 3-fluorobenzene-1-carboximidoyl chloride with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
化学反应分析
Types of Reactions
N-Benzyl-3-fluorobenzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.
科学研究应用
N-Benzyl-3-fluorobenzene-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-Benzyl-3-fluorobenzene-1-carboximidoyl chloride involves its interaction with various molecular targets. The presence of the fluorobenzene ring and the carboximidoyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies.
相似化合物的比较
Similar Compounds
- N-Benzyl-2-fluorobenzene-1-carboximidoyl chloride
- N-Benzyl-4-fluorobenzene-1-carboximidoyl chloride
Uniqueness
N-Benzyl-3-fluorobenzene-1-carboximidoyl chloride is unique due to the specific position of the fluorine atom on the benzene ring. This positional isomerism can lead to different reactivity and interaction profiles compared to its 2- and 4-fluoro counterparts. The specific arrangement of functional groups in this compound can result in distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
属性
CAS 编号 |
185751-20-6 |
|---|---|
分子式 |
C14H11ClFN |
分子量 |
247.69 g/mol |
IUPAC 名称 |
N-benzyl-3-fluorobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H11ClFN/c15-14(12-7-4-8-13(16)9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI 键 |
ZEIYPYREUVOFFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




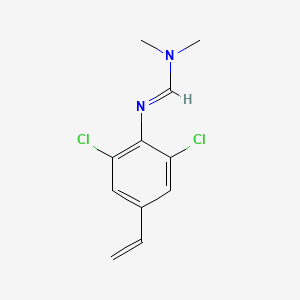
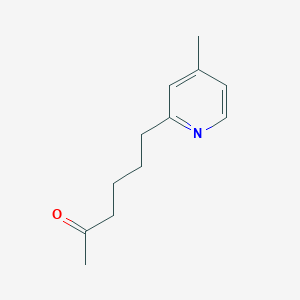
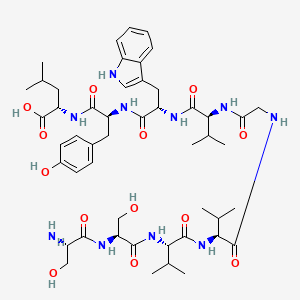
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)

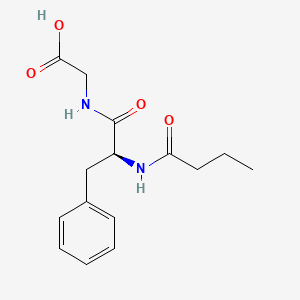
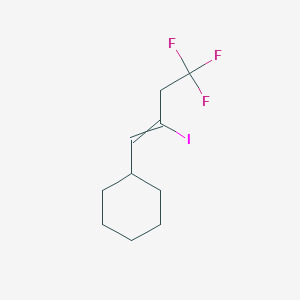

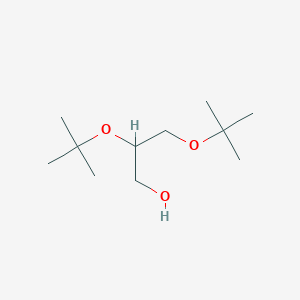
![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)
